3-Ethyl-4-(trifluoromethyl)-1H-indole

Description

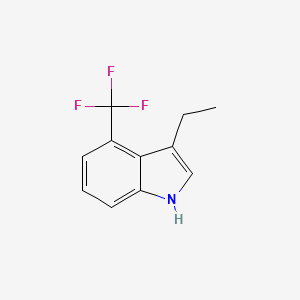

3-Ethyl-4-(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by an ethyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position of the indole ring. The trifluoromethyl group is a critical structural feature, conferring enhanced metabolic stability, lipophilicity, and electron-withdrawing properties, which are advantageous in pharmaceutical applications .

Properties

Molecular Formula |

C11H10F3N |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

3-ethyl-4-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C11H10F3N/c1-2-7-6-15-9-5-3-4-8(10(7)9)11(12,13)14/h3-6,15H,2H2,1H3 |

InChI Key |

VSFOPELZGPWQDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=CC=CC(=C21)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of an indole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of 3-Ethyl-4-(trifluoromethyl)-1H-indole may involve large-scale trifluoromethylation processes using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.

Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products Formed

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

3-Ethyl-4-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets, often through binding to enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues from Indole-Based Antioxidant Studies

Several structurally related indole derivatives have been synthesized and characterized, as highlighted in the evidence (e.g., 3-(2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (10a) and 5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5e) ). Key comparisons include:

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Fluorine (-F) or Methoxy (-OMe): The trifluoromethyl group in 3-Ethyl-4-(trifluoromethyl)-1H-indole is bulkier and more electron-withdrawing than fluorine or methoxy substituents found in analogs like 5e and 10a. This enhances lipophilicity (logP) and resistance to oxidative metabolism, which is critical for blood-brain barrier penetration and drug half-life . Example: Fluorinated drugs often exhibit improved bioavailability compared to non-fluorinated analogs due to reduced metabolic degradation .

Physicochemical Properties

- Lipophilicity and Solubility:

The trifluoromethyl group increases lipophilicity compared to methoxy or fluorine substituents, as seen in 10a (logP ~3.5 estimated) vs. 5e (logP ~3.0). This property is critical for membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments.

Comparison with Fluorinated Pharmaceuticals

The 2014 review on fluorine in pharmaceuticals highlights the prevalence of -CF₃ groups in drugs approved between 2001–2011, such as sitagliptin and efavirenz . Key parallels include:

- Metabolic Stability:

The -CF₃ group in this compound mimics the stability-enhancing effects observed in marketed drugs, where fluorine substituents reduce cytochrome P450-mediated metabolism.

Data Table: Comparative Analysis of Indole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.